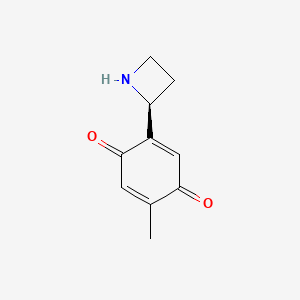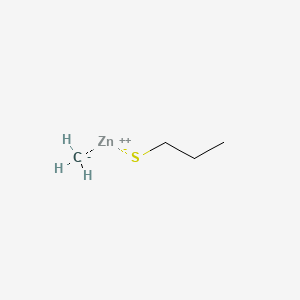
Methyl(propylthio)zinc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(propylthio)zinc is an organozinc compound that features a zinc atom bonded to a methyl group and a propylthio group
準備方法
Synthetic Routes and Reaction Conditions
Methyl(propylthio)zinc can be synthesized through several methods. One common approach involves the reaction of zinc chloride with methylmagnesium bromide and propylthiol in an anhydrous solvent such as tetrahydrofuran (THF). The reaction typically requires low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient and scalable production of the compound, ensuring consistency and purity.
化学反応の分析
Types of Reactions
Methyl(propylthio)zinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to yield simpler organozinc compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, where the propylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler organozinc compounds.
Substitution: Various substituted organozinc compounds depending on the nucleophile used.
科学的研究の応用
Methyl(propylthio)zinc has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of complex pharmaceutical compounds.
Industry: this compound is used in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism by which methyl(propylthio)zinc exerts its effects involves the interaction of the zinc atom with various molecular targets. The zinc atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic addition and substitution. The propylthio group can also participate in these reactions, enhancing the compound’s reactivity and versatility.
類似化合物との比較
Similar Compounds
Dimethylzinc: Features two methyl groups bonded to zinc.
Diethylzinc: Features two ethyl groups bonded to zinc.
Methyl(ethylthio)zinc: Similar structure but with an ethylthio group instead of a propylthio group.
Uniqueness
Methyl(propylthio)zinc is unique due to the presence of the propylthio group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other organozinc compounds may not be as effective.
特性
CAS番号 |
1072-00-0 |
|---|---|
分子式 |
C4H10SZn |
分子量 |
155.6 g/mol |
IUPAC名 |
zinc;carbanide;propane-1-thiolate |
InChI |
InChI=1S/C3H8S.CH3.Zn/c1-2-3-4;;/h4H,2-3H2,1H3;1H3;/q;-1;+2/p-1 |
InChIキー |
BTUZLVMZZMYLMB-UHFFFAOYSA-M |
正規SMILES |
[CH3-].CCC[S-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


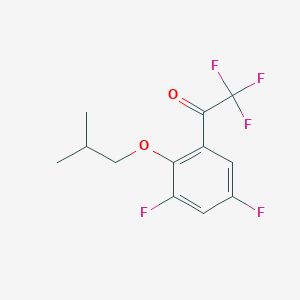
![3-(Cyanomethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12641086.png)
![4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one](/img/structure/B12641094.png)
![Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]-](/img/structure/B12641098.png)
![N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide](/img/structure/B12641099.png)
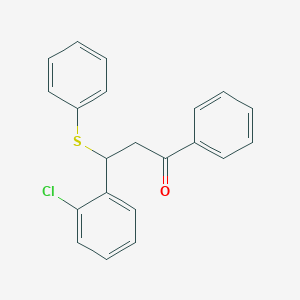
![N-Butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine](/img/structure/B12641117.png)
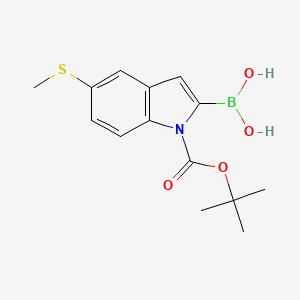
![tert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B12641138.png)
![N-(2-chloro-6-methylpyrido[3,2-d]pyrimidin-4-yl)-N',N'-diethylpropane-1,3-diamine;hydrochloride](/img/structure/B12641139.png)
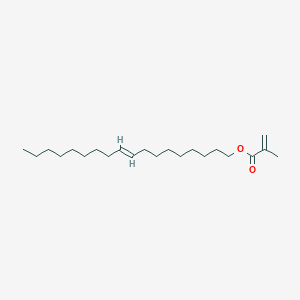
![N-[8-hydroxy-2,2-dimethyl-6-[(4-nitrophenyl)methoxy]-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B12641149.png)
![Piperidine, 2-ethyl-1-[4-ethynyl-3-(trifluoromethyl)phenyl]-](/img/structure/B12641154.png)
